
Fmoc-Arg(Mtr)-OH
Descripción general
Descripción
“Fmoc-Arg(Mtr)-OH” is a Fmoc protected peptide synthesis Arginine resin . The Fmoc group is widely used as a main amine protecting group in peptide synthesis .
Synthesis Analysis
The synthesis of “Fmoc-Arg(Mtr)-OH” involves the use of Fmoc/tBu-based strategies . There are numerous procedures in the literature which describe a variety of cleavage and deprotection methods for peptides synthesized with an Fmoc/tBu strategy . Most of these techniques are TFA-based, and they differ primarily in the final concentration of TFA, types of scavengers used, and reaction times .Molecular Structure Analysis
The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-Arg(Mtr)-OH” include cleavage and deprotection, which are crucial steps in peptide synthesis . The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .Physical And Chemical Properties Analysis
“Fmoc-Arg(Mtr)-OH” has an extent of labeling of 0.4-0.6 mmol/g loading . It is a Fmoc protected peptide synthesis Arginine resin .Aplicaciones Científicas De Investigación
1. Application in Peptide Synthesis
Fmoc-Arg(Mtr)-OH is a protected form of the amino acid arginine, used in peptide synthesis. Research shows improved efficiency in peptide synthesis using Fmoc-Arg(Mtr)-OH. For example, in the improved Fmoc synthesis of the bioactive peptide Bradykinin, a more efficient synthesis was found with a combination of Arg(Mtr) at specific positions, resulting in a higher pure yield of the peptide (Stephenson, Plieger, & Harding, 2011) Improved Fmoc synthesis of bradykinin.
2. Role in Hydrogel Formation
Fmoc-Arg(Mtr)-OH also plays a role in the formation of hydrogels, which have applications in cell culture. For instance, a study on multicomponent dipeptide hydrogels showed that certain dipeptides, including ones related to Fmoc-Arg(Mtr)-OH, can form hydrogels that support cell viability and growth, mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015) Multicomponent dipeptide hydrogels as extracellular matrix-mimetic scaffolds for cell culture applications.
3. Enhancing Antibacterial Composite Materials
Fmoc-Arg(Mtr)-OH derivatives are utilized in the development of antibacterial composite materials. A study demonstrated the use of Fmoc-decorated self-assembling building blocks, including compounds related to Fmoc-Arg(Mtr)-OH, in creating materials with intrinsic antibacterial capabilities. These materials inhibited bacterial growth and viability without being cytotoxic to mammalian cells (Schnaider et al., 2019) Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials.
Mecanismo De Acción
Target of Action
Fmoc-Arg(Mtr)-OH is a protected form of the amino acid arginine, used in the synthesis of peptides . The primary target of this compound is the peptide chain that is being synthesized. The role of Fmoc-Arg(Mtr)-OH is to add an arginine residue to the peptide chain in a controlled manner.
Mode of Action
The compound Fmoc-Arg(Mtr)-OH interacts with its targets through a process called Fmoc/tBu-based solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group is removed, allowing the arginine residue to be added to the growing peptide chain. The Mtr group protects the guanidine group of arginine during the synthesis process .
Biochemical Pathways
The key biochemical pathway involved in the action of Fmoc-Arg(Mtr)-OH is peptide synthesis. This compound plays a crucial role in the elongation step of peptide synthesis, where it adds an arginine residue to the growing peptide chain . The downstream effects include the formation of a peptide with a specific sequence of amino acids, which can then fold into a functional protein.
Result of Action
The result of the action of Fmoc-Arg(Mtr)-OH is the addition of an arginine residue to a peptide chain. This can have significant effects at the molecular and cellular level, as the sequence of amino acids in a peptide determines its three-dimensional structure and function .
Action Environment
The action of Fmoc-Arg(Mtr)-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction can affect the efficiency of peptide bond formation . Additionally, the choice of solvent can impact the solubility of the compound and thus the efficiency of the reaction .
Safety and Hazards
“Fmoc-Arg(Mtr)-OH” is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
The future directions of “Fmoc-Arg(Mtr)-OH” involve the continuous development and improvement in reagents and strategies for the different steps in peptide synthesis . With recent advances in protecting group and linker technology, particularly the introduction of Fmoc-Trp(Boc) and Fmoc-Arg(Pmc/Pbf) derivatives, complex mixtures containing toxic and malodorous reagents are no longer necessary, except in exceptional circumstances .
Propiedades
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHIEITYHYVED-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106298 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Mtr)-OH | |
CAS RN |
98930-01-9 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98930-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Arg(Mtr)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the acid lability of the arylsulfonyl protecting group in Fmoc-Arg(Mtr)-OH?
A1: Fmoc-Arg(Mtr)-OH utilizes the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group to protect the guanidine side chain of arginine during peptide synthesis. The acid lability of this protecting group is crucial because it allows for its removal under specific acidic conditions without affecting the rest of the peptide structure. The research indicates that the Mtr group exhibits higher acid lability compared to other arylsulfonyl groups like Tip (2,4,6-triisopropylbenzenesulphonyl), Mtbs (4-methoxy-3,5-di-tert-butylbenzenesulphonyl), and Phen (phenanthrene-3-sulphonyl) []. This higher lability makes Mtr a desirable protecting group for arginine in solid-phase peptide synthesis, enabling efficient deprotection and ultimately, the synthesis of the desired peptide sequence.
Q2: How does the structure of the arylsulfonyl group influence its acid lability in the context of arginine protection?
A2: The research highlights the impact of substituents on the arylsulfonyl group and their effect on acid lability. Electron-donating alkyl groups, like methyl groups in Mtr, increase the electron density at the sulfonyl sulfur, making it more susceptible to acid-catalyzed cleavage []. The study observes that the acid lability increases with the electron-donating ability of the substituents in the following order: methyl > isopropyl > tert-butyl. This information is valuable for designing new protecting groups with tailored acid lability for specific peptide synthesis needs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



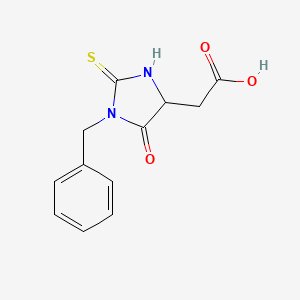
![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)

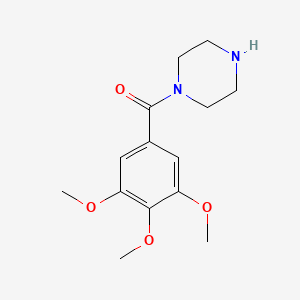
![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)
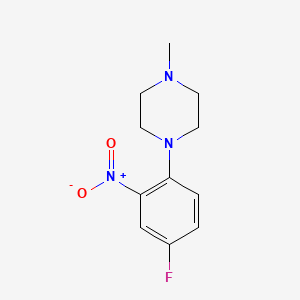
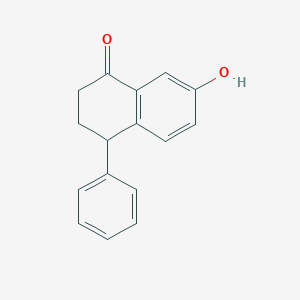
![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)
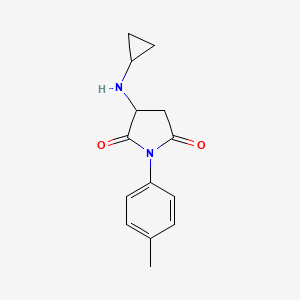
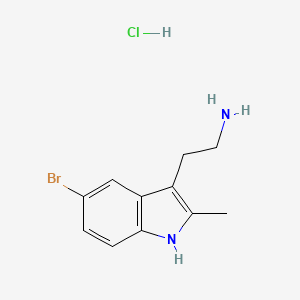
![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)